molecular formula C4H6KO4 B019000 Potassium 3-methoxy-3-oxopropanoate CAS No. 38330-80-2

Potassium 3-methoxy-3-oxopropanoate

Cat. No.: B019000
CAS No.: 38330-80-2
M. Wt: 157.19 g/mol
InChI Key: BUSHXMAGCXKTRP-UHFFFAOYSA-N
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Description

Potassium 3-methoxy-3-oxopropanoate, also known as this compound, is a useful research compound. Its molecular formula is C4H6KO4 and its molecular weight is 157.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Green Chemistry : Potassium ferrate is used as an eco-friendly iron-based activator for reducing toxicity and chemical oxygen demand (COD) in water treatment processes (Khatebasreh et al., 2022).

  • Medicinal Chemistry : Certain potassium compounds, such as potassium bromate, have been identified as nephrotoxic agents and potential renal carcinogens (Kurokawa et al., 1990). Moreover, novel potassium channel blockers like 3-methyl-4-aminopyridine (3Me4AP) show promise for therapy and imaging in conditions like multiple sclerosis (Rodríguez-Rangel et al., 2019).

  • Organic Synthesis : The compound plays a role in selective para metalation processes in organic chemistry, aiding in the synthesis of various organic compounds (Sinha et al., 2000).

  • Supramolecular Chemistry : Potassium salts are used to synthesize solid supramolecular complexes with applications in various fields (Covaci et al., 2000).

  • Environmental Science : In environmental science, the interaction of similar compounds with OH radicals and their subsequent reactions have been studied for their environmental impact (Aschmann et al., 2011).

  • Materials Science : In materials science, research focuses on how potassium-doped materials affect adsorption and stability, as seen in studies on methanol on potassium-dosed surfaces (Solymosi et al., 1987).

  • Agriculture : Research in agriculture emphasizes understanding potassium's role in plant stress situations and promoting cooperation between various stakeholders (Römheld & Kirkby, 2010).

  • Catalysis : Designing surface active sites in catalysts can optimize their activity and selectivity for specific reactions, with potassium playing a crucial role in such developments (Wang & Wachs, 2004).

Safety and Hazards

Potassium 3-methoxy-3-oxopropanoate can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include wearing protective clothing and eye protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Mechanism of Action

Target of Action

Potassium 3-methoxy-3-oxopropanoate is primarily used in the synthesis of 2-hydroxy-3-amino-4-cyclobutanecarboxamide hydrochloride , which is an intermediate in the production of Boceprevir . Boceprevir is a protease inhibitor used in combination with peginterferon alfa and ribavirin in the treatment of Chronic Hepatitis C Genotype 1 .

Mode of Action

Protease inhibitors work by binding to the viral protease enzyme to prevent the cleavage of viral polyproteins, thus inhibiting viral replication .

Biochemical Pathways

This compound is involved in the biochemical pathway leading to the synthesis of Boceprevir. Boceprevir, in turn, interferes with the HCV NS3/4A serine protease, which is necessary for the proteolytic cleavage of the HCV encoded polyprotein into mature forms of the NS4A, NS4B, NS5A, and NS5B proteins .

Pharmacokinetics

It is soluble in methanol , which suggests that it may have good bioavailability when administered in a suitable formulation

Result of Action

The primary result of the action of this compound is the production of Boceprevir, a potent inhibitor of the HCV NS3/4A serine protease. This results in the inhibition of viral replication, thereby reducing the viral load in patients with Chronic Hepatitis C Genotype 1 .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and solvent. It is stable at room temperature and is soluble in methanol , suggesting that these conditions are optimal for its use in chemical reactions.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Potassium 3-methoxy-3-oxopropanoate involves the reaction between 3-methoxy-3-oxopropanoic acid and potassium hydroxide.", "Starting Materials": [ "3-methoxy-3-oxopropanoic acid", "Potassium hydroxide" ], "Reaction": [ "Step 1: Dissolve 3-methoxy-3-oxopropanoic acid in water to form a solution.", "Step 2: Slowly add potassium hydroxide to the solution while stirring continuously.", "Step 3: Heat the mixture to 60-70°C for 1-2 hours.", "Step 4: Cool the mixture to room temperature and filter the precipitate formed.", "Step 5: Wash the precipitate with cold water and dry it in vacuum to obtain Potassium 3-methoxy-3-oxopropanoate." ] }

CAS No.

38330-80-2

Molecular Formula

C4H6KO4

Molecular Weight

157.19 g/mol

IUPAC Name

potassium;3-methoxy-3-oxopropanoate

InChI

InChI=1S/C4H6O4.K/c1-8-4(7)2-3(5)6;/h2H2,1H3,(H,5,6);

InChI Key

BUSHXMAGCXKTRP-UHFFFAOYSA-N

Isomeric SMILES

COC(=O)CC(=O)[O-].[K+]

SMILES

COC(=O)CC(=O)[O-].[K+]

Canonical SMILES

COC(=O)CC(=O)O.[K]

38330-80-2

Pictograms

Irritant

Synonyms

Propanedioic Acid 1-Methyl Ester Potassium Salt;  Methyl Malonate Potassium Salt;  Methyl Potassium Malonate;  Potassium Methoxycarbonylacetate;  Potassium Methyl Malonate;  Potassium Monomethyl Malonate;  _x000B_

Origin of Product

United States

Synthesis routes and methods

Procedure details

111.6 g of KOH (1.8 mol) are dissolved in 500 g of methanol, and the solution is added to 264.2 g of dimethyl malonate (2 mol) in the course of 2 h at room temperature. The KPG agitator is operated during this at 50 rpm. This mixes the reaction suspension inadequately, broad edge zones remain virtually unmixed. The reaction suspension is then filtered and the filtration residue is washed with methanol and dried in vacuo. 214.2 g of KMM are is obtained, equivalent to a yield of 76% of theory having a DKM content of <0.2% by weight.
Name
Quantity
111.6 g
Type
reactant
Reaction Step One
Quantity
500 g
Type
solvent
Reaction Step One
Quantity
264.2 g
Type
reactant
Reaction Step Two
Name
Potassium Monomethyl Malonate
Yield
76%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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